5-HT2C Potency: Superior EC50 and Ki vs. Lorcaserin and PF-3246799
PF-04479745 demonstrates 5-HT2C functional potency (EC50 = 10 nM, Ki = 15 nM) that is 2.7-fold higher than lorcaserin (EC50 = 27 nM for lorcaserin's pEC50 of 8.1) [1] and 19-fold higher than the structurally related pyrimidoazepine PF-3246799 (EC50 = 190 nM) .
| Evidence Dimension | 5-HT2C receptor functional agonism |
|---|---|
| Target Compound Data | EC50 = 10 nM; Ki = 15 nM |
| Comparator Or Baseline | Lorcaserin EC50 = 27 nM; PF-3246799 EC50 = 190 nM |
| Quantified Difference | PF-04479745 is 2.7× more potent than lorcaserin; 19× more potent than PF-3246799 |
| Conditions | Functional assays measuring phosphoinositol turnover; recombinant 5-HT2C receptors |
Why This Matters
Higher potency reduces the concentration required for full target engagement in cellular assays, enabling lower dosing in vivo and minimizing off-target interactions due to reduced compound exposure.
- [1] Smith, B. M.; Smith, J. M.; Tsai, J. H.; Schultz, J. A.; Gilson, C. A.; Estrada, S. A.; Chen, R. R.; Park, D. M.; Prieto, E. B.; Gallardo, C. S.; Sengupta, D.; Dosa, P. I.; Covel, J. A.; Ren, A.; Webb, R. R.; Beeley, N. R. A.; Martin, M.; Morgan, M.; Espitia, S.; Saldana, H. R.; Bjenning, C.; Whelan, K. T.; Grottick, A. J.; Menzaghi, F.; Thomsen, W. J. Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. J. Med. Chem. 2008, 51 (2), 305–313. View Source
